molecular formula C21H18N4O4 B11022988 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022988
M. Wt: 390.4 g/mol
InChI Key: OUDPACZHIJOVOF-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxybenzyl group, a pyrazolyl group, and an isoindole carboxamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Pyrazolyl Group: This step involves the reaction of the isoindole derivative with a pyrazole derivative under suitable conditions.

    Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction, where the methoxybenzyl group is introduced to the isoindole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the isoindole core can be reduced to form alcohols.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield alcohol derivatives.

Scientific Research Applications

2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide
  • 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxamide

Uniqueness

The uniqueness of 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-N-(1-methylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H18N4O4/c1-24-12-15(10-22-24)23-19(26)14-5-8-17-18(9-14)21(28)25(20(17)27)11-13-3-6-16(29-2)7-4-13/h3-10,12H,11H2,1-2H3,(H,23,26)

InChI Key

OUDPACZHIJOVOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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